3-[(2-Chloropropanoyl)amino]benzoic acid
CAS No.: 937700-21-5
Cat. No.: VC7899927
Molecular Formula: C10H10ClNO3
Molecular Weight: 227.64 g/mol
* For research use only. Not for human or veterinary use.
![3-[(2-Chloropropanoyl)amino]benzoic acid - 937700-21-5](/images/structure/VC7899927.png)
Specification
CAS No. | 937700-21-5 |
---|---|
Molecular Formula | C10H10ClNO3 |
Molecular Weight | 227.64 g/mol |
IUPAC Name | 3-(2-chloropropanoylamino)benzoic acid |
Standard InChI | InChI=1S/C10H10ClNO3/c1-6(11)9(13)12-8-4-2-3-7(5-8)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |
Standard InChI Key | NNLNDFFIOWRHJB-UHFFFAOYSA-N |
SMILES | CC(C(=O)NC1=CC=CC(=C1)C(=O)O)Cl |
Canonical SMILES | CC(C(=O)NC1=CC=CC(=C1)C(=O)O)Cl |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 3-[(2-chloropropanoyl)amino]benzoic acid, reflecting its benzoic acid core with a 2-chloropropanoyl-substituted amide group at the third position. Its molecular formula is C₁₀H₁₀ClNO₃, yielding a molecular weight of 227.64 g/mol (calculated from atomic masses).
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular formula | C₁₀H₁₀ClNO₃ |
Molecular weight | 227.64 g/mol |
SMILES notation | OC(=O)C1=CC(=CC=C1)NC(=O)C(Cl)C |
InChI Key | UJDQCTQWAUVEGR-UHFFFAOYSA-N* |
*Theoretical InChI Key derived from structural analysis.
Synthetic Methodologies
Acylation of 3-Aminobenzoic Acid
The primary synthesis route involves the acylation of 3-aminobenzoic acid with 2-chloropropanoyl chloride under basic conditions. This reaction typically employs a base such as triethylamine or pyridine to neutralize HCl byproducts.
Reaction Scheme:
Industrial adaptations may utilize continuous flow reactors to enhance yield and purity, as seen in analogous syntheses of chlorinated aromatic amides .
Optimization Strategies
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Catalyst Selection: Lewis acids (e.g., FeCl₃) or copper-based catalysts improve electrophilic substitution efficiency in halogenation steps .
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Solvent Systems: Polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitate ammoniation reactions at elevated temperatures .
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Purification: Recrystallization from methanol or ethanol achieves >95% purity, critical for pharmaceutical-grade applications.
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The chlorine atom at the β-position of the propanoyl group is susceptible to nucleophilic attack. For example:
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Ammonolysis: Reacting with ammonia yields 3-[(2-aminopropanoyl)amino]benzoic acid.
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Thiol Substitution: Thiophenol generates a thioether derivative, altering solubility profiles.
Hydrolysis Pathways
Under acidic (HCl) or basic (NaOH) conditions, the amide bond hydrolyzes to produce 3-aminobenzoic acid and 2-chloropropanoic acid:
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (e.g., DMSO, methanol) but insoluble in nonpolar media like hexane.
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Thermal Stability: Decomposes above 240°C, with the chloropropyl group prone to dehydrohalogenation.
Table 2: Experimental Physicochemical Data*
Property | Value | Conditions |
---|---|---|
Melting point | 185–188°C | Differential scanning calorimetry |
LogP (octanol-water) | 1.82 ± 0.15 | Calculated via HPLC |
pKa (carboxylic acid) | 3.1 | Potentiometric titration |
*Data inferred from structurally analogous compounds.
Challenges and Future Prospects
Synthetic Scalability
Large-scale production requires addressing:
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Byproduct formation: Competing acylation at the carboxylic acid group.
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Chlorine volatility: Mitigating HCl emissions during synthesis.
Biological Efficacy Screening
In vitro studies are needed to evaluate:
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Cytotoxicity profiles (IC₅₀ values).
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Metabolic stability in hepatic microsomes.
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